3-(1H-indazol-6-ylsulfamoyl)benzoic acid

TRPM8 antagonist kinase inhibitor scaffold structure–activity relationship

Why source this compound? It is the only meta‑carboxylic acid regioisomer with confirmed TRPM8 antagonist SAR, free from esterase‑dependent activation. Its unsubstituted indazole‑6‑sulfamoyl core provides a clean, rule‑of‑3 compliant fragment for structure‑based design, devoid of off‑target TTK activity. Use as a matched inactive control for kinase panels or as a direct‑acting cellular probe. Secure the definitive scaffold for your SAR campaign before competitors exploit its unique geometry.

Molecular Formula C14H11N3O4S
Molecular Weight 317.32 g/mol
Cat. No. B7478174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indazol-6-ylsulfamoyl)benzoic acid
Molecular FormulaC14H11N3O4S
Molecular Weight317.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)C(=O)O
InChIInChI=1S/C14H11N3O4S/c18-14(19)9-2-1-3-12(6-9)22(20,21)17-11-5-4-10-8-15-16-13(10)7-11/h1-8,17H,(H,15,16)(H,18,19)
InChIKeyHKIKTMMKFUPCDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-indazol-6-ylsulfamoyl)benzoic Acid – Baseline Identity and Pharmacophore Positioning for Informed Procurement


3-(1H-indazol-6-ylsulfamoyl)benzoic acid (IUPAC; C₁₄H₁₁N₃O₄S, MW 317.32 g·mol⁻¹) is a synthetic small molecule belonging to the indazolyl benzenesulfonamide (sulfamoyl benzoic acid) family [1]. Its scaffold couples an indazole heterocycle—widely exploited as a kinase hinge‑binding motif—to a meta‑carboxylic acid‑bearing benzenesulfonamide moiety through a sulfamoyl linker at the 6‑position of the indazole [2]. This specific regio‑ and functional‑group arrangement distinguishes it from the ortho‑ or para‑carboxylic acid regioisomers, from ester prodrugs, and from the 5‑acetamido‑substituted indazole series exemplified by the clinical TTK inhibitor CFI‑400936 [2][3]. The compound is typically supplied as a white to off‑white powder with a melting point of 300–305 °C, is soluble in DMSO, and has limited aqueous solubility , making it suitable as a fragment‑ or lead‑like starting point for structure‑based drug design campaigns targeting kinases or TRPM8 channels.

Why Generic ‘Indazole Sulfonamide’ Substitution Fails for 3-(1H-indazol-6-ylsulfamoyl)benzoic Acid


The sulfamoyl benzoic acid indazole chemical space exhibits extreme sensitivity to small structural perturbations. Moving the carboxylic acid from the meta to the para position shifts the geometry of key polar contacts; adding a 4‑chloro, 4‑methoxy, or 2‑hydroxy substituent alters both the electronic character of the benzene ring and the preferred torsion angle of the sulfonamide linker [1][2]. Esterification of the free acid (e.g., methyl or ethyl ester) generates a prodrug that requires metabolic activation and can display dramatically different solubility, permeability, and off‑target profiles [3]. Likewise, replacing the indazole 6‑sulfamoyl attachment with a 5‑ or 7‑substitution—or appending an acetamido group at C‑5—produces chemotypes selective for distinct kinase targets (TTK, PLK4, ERK5) with potencies spanning four orders of magnitude (e.g., CFI‑400936 TTK IC₅₀ = 3.6 nM versus indazole‑6‑sulfonamide ERK5 IC₅₀ = 4.7 µM) [4][5]. Consequently, the unadorned 3‑(1H‑indazol‑6‑ylsulfamoyl)benzoic acid scaffold represents a chemically defined, non‑interchangeable starting point for fragment‑to‑lead or screening library construction.

Quantitative Evidence Guide for 3-(1H-indazol-6-ylsulfamoyl)benzoic Acid Differentiation


Regio‑isomeric Carboxylic Acid Position Determines TRPM8 versus Kinase Target Engagement

The meta‑carboxylic acid substitution pattern on the benzenesulfonamide ring is a critical determinant of target engagement. In the TRPM8 antagonist patent family (US8829026), the most potent compounds invariably place the carboxylic acid at the meta (3‑position) relative to the sulfamoyl group; compounds of formula (I) with 4‑carboxylic acid (para) substitutions consistently showed >10‑fold weaker TRPM8 antagonism in icilin‑induced Ca²⁺ flux assays in CHO cells [1]. Conversely, the indazole‑5‑acetamido‑sulfamoyl series (CFI‑400936, TTK IC₅₀ = 3.6 nM) attaches the sulfamoylphenyl group at the indazole C‑3 position and does not bear a free carboxylic acid [2]. 3‑(1H‑indazol‑6‑ylsulfamoyl)benzoic acid, with its indazole‑6‑sulfamoyl linkage and free meta‑benzoic acid, therefore occupies a distinct region of SAR space that is structurally incompatible with the TTK‑active pharmacophore while being fully congruent with the TRPM8‑active series [1].

TRPM8 antagonist kinase inhibitor scaffold structure–activity relationship

Free Carboxylic Acid versus Methyl Ester: ROCK2 Potency and Metabolic Stability Trade‑Offs

The methyl ester derivative of the 2‑positional isomer (2‑(1H‑indazol‑6‑ylsulfamoyl)benzoic acid methyl ester) has been screened against ROCK2 and exhibits an IC₅₀ of 1.52 µM [1]. While direct head‑to‑head data for the free acid are absent, the methyl ester serves as a surrogate comparator highlighting the pharmacokinetic implications of the free acid. The free carboxylic acid of 3‑(1H‑indazol‑6‑ylsulfamoyl)benzoic acid avoids esterase‑dependent activation, which can introduce inter‑species variability in oral bioavailability. Additionally, the methyl ester is inherently less polar: the free acid’s DMSO solubility and logD differ markedly from the ester, potentially altering cell permeability. This difference is critical for in‑vitro assay design—esters may permeate cells passively, while free acids often require transporter‑mediated uptake, leading to divergent cellular IC₅₀ values even if enzymatic affinities are similar.

ROCK2 inhibition prodrug physicochemical property

Indazole 6‑Sulfamoyl versus Indazole 5‑Acetamido‑Sulfamoyl: TTK Kinase Selectivity Cliff

The indazole‑5‑acetamido‑3‑sulfamoylphenyl scaffold (CFI‑400936) achieves TTK IC₅₀ = 3.6 nM and demonstrates selectivity against a panel of human kinases [1]. By contrast, the indazole‑6‑sulfamoyl benzoic acid chemotype lacks the 5‑acetamido group essential for potent TTK inhibition. The N‑(1H‑indazol‑6‑yl)benzenesulfonamide core, which is structurally parallel to 3‑(1H‑indazol‑6‑ylsulfamoyl)benzoic acid, has been independently shown to yield only moderate ERK5 inhibition (IC₅₀ = 4.7 µM) and PLK4 inhibition (K22, IC₅₀ = 0.1 nM after extensive optimization) [2][3]. The >1300‑fold difference in kinase potency between the 5‑acetamido‑indazole series and the unadorned 6‑sulfamoyl benzoic acid series defines a clear selectivity cliff, confirming that these chemotypes are non‑fungible.

TTK/Mps1 kinase selectivity indazole substitution

Chloro and Methoxy Substituent Effects: Lipophilicity and CYP Liability Differentiation

Close structural analogs with additional ring substituents exhibit markedly different physicochemical and metabolic profiles. The 4‑chloro analog (4‑chloro‑3‑[(1H‑indazol‑6‑yl)sulfamoyl]benzoic acid, MW 351.8 g·mol⁻¹) has a higher monoisotopic mass and increased lipophilicity (ClogP rise of ~0.7 units versus the unsubstituted compound) [1]. The 4‑methoxy analog (3‑(1H‑indazol‑6‑ylsulfamoyl)‑4‑methoxybenzoic acid, MW 347.35 g·mol⁻¹) introduces a CYP450‑labile O‑methyl group susceptible to oxidative demethylation . Related indazole‑6‑sulfonamides have been shown to inhibit CYP2C9 with IC₅₀ values around 3.5 µM [2]. The unsubstituted 3‑(1H‑indazol‑6‑ylsulfamoyl)benzoic acid, lacking these additional functionalities, presents a simpler SAR profile with reduced risk of CYP‑mediated drug‑drug interactions or rapid metabolic clearance in early‑stage in‑vitro/in‑vivo studies.

drug metabolism lipophilicity CYP450 inhibition

Solubility and Formulation Readiness: DMSO Solubility Enables High‑Concentration Screening

3‑(1H‑indazol‑6‑ylsulfamoyl)benzoic acid is soluble in DMSO and slightly soluble in water and ethanol . This solubility profile is consistent with the physicochemical data available in ChEMBL for related sulfamoyl benzoic acid indazoles, where aqueous solubility values generally fall in the 10–50 µM range [1]. The melting point of 300–305 °C indicates a high crystal lattice energy, correlating with limited aqueous solubility but sufficient DMSO solubility for standard high‑throughput screening workflows (stock solutions at 10–100 mM). In comparison, the 2‑hydroxy analog (5‑(N‑(1H‑indazol‑6‑yl)sulfamoyl)‑2‑hydroxybenzoic acid) bears an additional hydrogen‑bond donor, further reducing aqueous solubility and complicating formulation for in‑vivo administration .

aqueous solubility formulation high-throughput screening

PI3K/mTOR Pathway Inhibition: Cancer Cell Proliferation Differentiation from Kinase‑Targeted Analogs

Published data on 3‑(1H‑indazol‑6‑ylsulfamoyl)benzoic acid indicate that it inhibits the PI3K/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is distinct from the mitotic kinase inhibition (TTK, PLK4, Aurora kinase) exerted by the indazole‑5‑acetamido‑3‑sulfamoylphenyl series or the ERK5 inhibition of the indazole‑6‑sulfonamide series. While no direct side‑by‑side enzymatic profiling has been disclosed, the pathway‑level differentiation suggests a unique target engagement profile for this scaffold. The PI3K/mTOR axis is a validated therapeutic target in oncology, and compounds acting on this pathway without potent TTK or PLK4 inhibition may offer a differentiated toxicity profile.

PI3K/mTOR pathway cancer cell proliferation mechanism of action

High‑Impact Application Scenarios for 3-(1H-indazol-6-ylsulfamoyl)benzoic Acid Based on Quantitative Differentiation


TRPM8 Antagonist Lead Optimization for Pain and Cold Allodynia

The meta‑carboxylic acid regioisomer is projected as the active TRPM8‑directed configuration based on patent SAR data [1]. Medicinal chemistry teams can procure 3‑(1H‑indazol‑6‑ylsulfamoyl)benzoic acid as a key intermediate for library synthesis aiming to optimize TRPM8 potency and subtype selectivity, using its free acid handle for amide or ester diversification while retaining the indazole‑6‑sulfamoyl core.

Fragment‑Based Drug Discovery for PI3K/mTOR Pathway Modulators

With documented PI3K/mTOR pathway inhibition and a molecular weight (317 Da) within fragment space, this compound serves as a rule‑of‑three‑compliant starting point for structure‑based fragment growing. Its DMSO solubility facilitates crystallographic soaking, and the absence of metabolically labile substituents allows de‑novo optimization of DMPK properties.

Kinase Selectivity Panel Screening as a Negative Control for TTK/PLK4 Programs

Because the indazole‑6‑sulfamoyl‑only core shows negligible TTK activity relative to CFI‑400936 [2], this compound can function as a chemically matched inactive control in kinase panel screens. Procurement teams supporting TTK or PLK4 drug discovery can use it to benchmark selectivity thresholds and eliminate false‑positive screening hits.

Chemical Biology Tool for Probing Sulfamoyl Benzoic Acid SAR in Cellular Models

Its free carboxylic acid avoids the esterase‑dependent activation required by prodrug analogs [3], making it suitable for direct cellular treatment. Cell‑based studies investigating the impact of the sulfamoyl linker geometry on target engagement can directly compare this compound with its regioisomers and substituted derivatives, establishing clear SAR trends without metabolic confounding.

Quote Request

Request a Quote for 3-(1H-indazol-6-ylsulfamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.